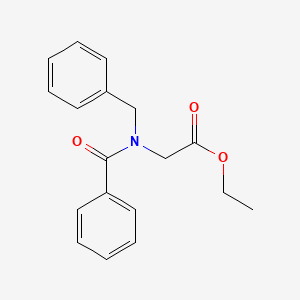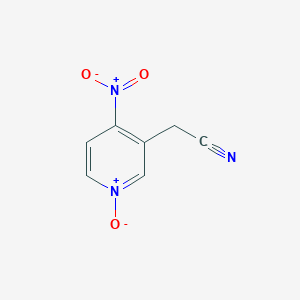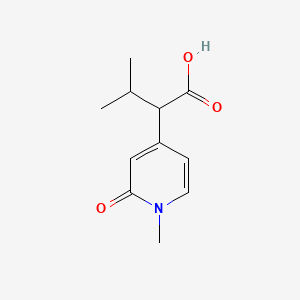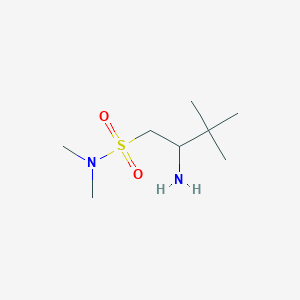![molecular formula C7H7FN2O B13067012 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)
7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a unique fusion of pyridine and oxazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure, characterized by the presence of a fluorine atom, imparts distinct chemical properties that make it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization using an acid catalyst . The reaction conditions often require refluxing in a solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are employed.
Major Products: The major products formed from these reactions include N-oxides, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
科学的研究の応用
7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity, making it a potent compound in medicinal chemistry .
類似化合物との比較
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Comparison: Compared to its analogs, 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exhibits unique properties due to the presence of the fluorine atom. This substitution enhances its chemical stability, lipophilicity, and biological activity, making it a more effective compound in various applications .
特性
分子式 |
C7H7FN2O |
|---|---|
分子量 |
154.14 g/mol |
IUPAC名 |
7-fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 |
InChIキー |
WZEDOJDXFVJZBR-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(N1)C=C(C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)


![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)


![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)






